molecular formula C21H30N2O2 B6928292 N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6928292
M. Wt: 342.5 g/mol
InChI Key: FEPUHCQGETZROM-UHFFFAOYSA-N
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Description

N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a cyclopropane carboxamide group, and a benzyl-substituted butanoyl chain

Properties

IUPAC Name

N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)19(14-16-6-4-3-5-7-16)21(25)23-12-10-18(11-13-23)22-20(24)17-8-9-17/h3-7,15,17-19H,8-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPUHCQGETZROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)C(=O)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzyl-substituted butanoyl chain can be introduced through Friedel-Crafts acylation or other suitable acylation reactions. The final step involves the formation of the cyclopropane carboxamide group, which can be achieved through cyclopropanation reactions using reagents like diazomethane or other cyclopropanating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzyl group, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl-substituted butanoyl chain may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[1-(2-benzyl-3-methylbutanoyl)piperidin-4-yl]cyclopropanecarboxamide can be compared to other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Cyclopropane carboxamides: These compounds feature the cyclopropane carboxamide group and may exhibit similar chemical reactivity.

    Benzyl-substituted compounds: These compounds contain a benzyl group and may have comparable pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

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